molecular formula C10H15Cl3N2 B8021710 2-(2-Chlorophenyl)piperazine dihydrochloride

2-(2-Chlorophenyl)piperazine dihydrochloride

Cat. No.: B8021710
M. Wt: 269.6 g/mol
InChI Key: POXHDYKWRXBEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)piperazine dihydrochloride is a chlorophenylpiperazine derivative supplied as a high-purity solid for research applications. This compound belongs to the class of organic compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group and are of significant interest in medicinal chemistry and neuroscience research . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. Researchers should note that this is the ortho-chloro (2-chloro) isomer; its structural isomer, meta-chlorophenylpiperazine (mCPP), is more extensively studied and is known to act as a non-selective serotonin receptor agonist with activity at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors, and also exhibits activity as a serotonin releasing agent and reuptake inhibitor . The specific pharmacological profile and research applications of the 2-chloro isomer are less defined, making it a candidate for exploratory structure-activity relationship (SAR) studies to contrast its properties with those of the meta- and para-substituted analogues. It is supplied with detailed analytical documentation and is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(2-chlorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXHDYKWRXBEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bis(2-chloroethyl)amine Hydrochloride Intermediate

The synthesis typically begins with bis(2-chloroethyl)amine hydrochloride, prepared via chlorination of diethanolamine using thionyl chloride (SOCl₂) in chloroform or xylene. For example:

  • Step 1 : Diethanolamine (24 g, 0.23 mol) reacts with SOCl₂ (65 mL, 0.92 mol) in CHCl₃ at 75–80°C for 2 hours, yielding bis(2-chloroethyl)amine hydrochloride (94.1% yield).

Cyclization with 2-Chloroaniline

The intermediate is condensed with 2-chloroaniline in refluxing xylene (140–145°C) using p-toluenesulfonic acid (PTSA) as a catalyst. Key parameters:

  • Molar ratio : 1:1.1 (bis(2-chloroethyl)amine hydrochloride : 2-chloroaniline).

  • Reaction time : 24–27 hours under reflux.

  • Workup : The mixture is cooled, filtered, and recrystallized from acetone to isolate 1-(2-chlorophenyl)piperazine hydrochloride.

Yield : 54–86%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction time. For instance:

  • Conditions : Bis(2-chloroethyl)amine hydrochloride (10 g) and 2-chloroaniline (7.85 g) in xylene are irradiated at 30-second pulses with a water heat sink.

  • Reaction time : 30–60 minutes vs. 24+ hours conventionally.

  • Yield : 94.5% for analogous 1-(3-chlorophenyl)piperazine derivatives.

Advantages : Higher efficiency, reduced energy consumption.

Solution-Phase Alkylation

Ethanol-Based Synthesis

A milder approach uses ethanol and sodium carbonate:

  • Procedure : Bis(2-chloroethyl)amine hydrochloride (28.5 g, 0.16 mol) and 2-chloroaniline (21.7 g, 0.17 mol) in ethanol are stirred at 80°C for 25 hours.

  • Workup : Filtration, acetonitrile crystallization.

  • Yield : 96%.

Key advantage : Avoids harsh solvents like xylene.

Catalytic Methods

Sulphamic Acid Catalysis

Sulphamic acid enhances cyclization efficiency:

  • Conditions : Bis(2-chloroethyl)amine hydrochloride reacts with 2-chloroaniline in xylene at 140°C with sulphamic acid (3–6% w/w).

  • Yield : Up to 97% for related piperazines.

Significance : Eco-friendly, recyclable catalyst.

Comparative Analysis of Methods

Method Conditions Time Yield Advantages Limitations
Conventional ThermalXylene, 140–145°C, PTSA24–27 hrs54–86%Scalable, robustLong duration, high energy input
MicrowaveXylene, microwave30–60 min~94.5%Rapid, energy-efficientSpecialized equipment required
Solution-PhaseEthanol, Na₂CO₃, 80°C25 hrs96%Mild conditions, high yieldRequires excess base
CatalyticXylene, sulphamic acid12–20 hrsUp to 97%Green chemistry, high efficiencyCatalyst recovery needed

Purification and Salt Formation

Hydrochloride Salt Preparation

The free base is converted to the dihydrochloride salt using HCl gas or aqueous HCl:

  • Procedure : The piperazine base is dissolved in acetone, and HCl gas is bubbled through the solution. The precipitate is filtered and recrystallized from methanol.

  • Purity : ≥99% by HPLC.

Impurity Control

Common impurities include unreacted 2-chloroaniline and dimeric byproducts. Quality control employs HPLC with a C18 column and 0.05 M sodium dihydrogen phosphate-acetonitrile mobile phase.

Industrial-Scale Considerations

Solvent Selection

  • Xylene : Preferred for high-temperature reactions but poses toxicity risks.

  • Ethanol : Safer alternative, though lower boiling point limits reaction speed.

Cost Analysis

  • Microwave methods reduce energy costs by 40% compared to conventional routes.

  • Catalytic methods lower raw material expenses due to recyclability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted piperazine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with receptors and enzymes.

    Medicine: Research into its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-(2-Chlorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: Another piperazine derivative with similar chemical properties but different biological activities.

    1-(2,3-Dichlorophenyl)piperazine: A compound with additional chlorine substituents, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Chlorophenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features, which include a piperazine ring substituted with a chlorophenyl group. Understanding its biological activity is crucial for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been shown to selectively bind to various G-protein coupled receptors (GPCRs), including dopamine receptors, which are implicated in numerous neurological disorders. The compound's mechanism of action includes:

  • Receptor Binding : Acts as an antagonist at dopamine D2 receptors, influencing dopaminergic signaling pathways.
  • Enzyme Interaction : Exhibits inhibitory effects on certain enzymes, contributing to its pharmacological profile.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

  • Anticancer Activity : Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has shown moderate anti-proliferative effects with IC50 values ranging from 34 to >100 µM in different tumor models .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Neuropharmacological Effects : Its interaction with dopaminergic systems suggests potential applications in treating conditions like schizophrenia and depression.

Anticancer Activity

A study evaluating the cytotoxicity of piperazine derivatives highlighted the effectiveness of this compound against human lung cancer cells (A549). The compound exhibited an IC50 value of approximately 7.8 µM, indicating potent anti-cancer properties .

CompoundCell LineIC50 (µM)
This compoundA5497.8
AlbendazoleA54983.1

Antimicrobial Activity

In antimicrobial assays, this compound was evaluated against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest that the compound is well-tolerated at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.

Q & A

Q. What are the key steps in synthesizing 2-(2-Chlorophenyl)piperazine dihydrochloride?

The synthesis typically involves reacting 2-chlorophenylpiperazine with 1,3-dichloropropane in the presence of a base (e.g., potassium carbonate) under reflux conditions. The product is purified via recrystallization or column chromatography and converted to its dihydrochloride salt form using hydrochloric acid. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability is maintained under controlled storage (room temperature, desiccated), but prolonged exposure to moisture or heat may degrade the compound, releasing HCl and forming decomposition products .

Q. What analytical methods are recommended for assessing purity?

Pharmacopeial standards (USP) require ≥98.5% purity. Techniques include:

  • HPLC with UV detection (λ = 254 nm) for quantifying impurities.
  • 1H/13C NMR to confirm structural integrity.
  • Elemental analysis to verify stoichiometry of Cl and N .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of HCl vapors.
  • Store in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Catalyst screening : Triethylamine or DMAP may reduce side reactions.
  • Temperature control : Maintain 80–100°C to balance reactivity and decomposition. Post-reaction, use fractional crystallization with ethanol/water mixtures to isolate high-purity product .

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter biological activity?

Comparative studies with analogs (e.g., 2,5-dichlorophenyl or 3-methoxyphenyl derivatives) reveal:

  • The 2-chlorophenyl group enhances receptor binding affinity (e.g., serotonin receptors).
  • Adding a trifluoroethyl group (as in related compounds) increases metabolic stability but reduces solubility. Structure-activity relationships (SAR) should be validated via in vitro assays (e.g., radioligand binding) .

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies in IC50 values or receptor selectivity may arise from:

  • Purity variations : Re-test batches using standardized HPLC protocols.
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) in cell-based assays. Cross-validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate instability in aqueous formulations?

  • Lyophilization : Stabilizes the compound for long-term storage.
  • Buffer optimization : Use phosphate-buffered saline (pH 7.4) to minimize HCl dissociation.
  • Antioxidants : Add ascorbic acid (0.1% w/v) to prevent oxidative degradation .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC10H15Cl3N2
Molecular Weight269.60 g/mol
Solubility (Water)≥50 mg/mL (25°C)
Storage ConditionsRoom temperature, desiccated

Q. Table 2: Common Analytical Techniques

TechniqueApplicationReference
HPLC-UVPurity assessment (≥98.5%)
NMR (1H/13C)Structural confirmation
Elemental AnalysisStoichiometric validation of Cl/N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.